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Fmoc-L-Orn(Z)-OH

Cat. No.: B13384719
M. Wt: 488.5 g/mol
InChI Key: QRBAKCWBDLHBLR-UHFFFAOYSA-N
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Description

Significance of Protected L-Ornithine Derivatives as Synthetic Building Blocks

L-Ornithine is a non-essential amino acid that serves as a vital precursor in various biological pathways. ontosight.ai In chemical synthesis, derivatives of L-ornithine are indispensable building blocks for creating peptides with unique structural features or enhanced biological activity. ontosight.aivulcanchem.com The presence of two amino groups—the α-amino group and the δ-amino group on the side chain—requires a sophisticated protection strategy to ensure selective bond formation during peptide synthesis. ontosight.ai

Protected ornithine derivatives are crucial for several reasons:

Controlled Peptide Elongation : They enable the controlled, sequential addition of ornithine residues into a growing peptide chain, preventing unwanted side reactions at the reactive side-chain amine. vulcanchem.com This is a fundamental requirement for both solid-phase and solution-phase peptide synthesis. vulcanchem.com

Synthesis of Complex Peptides : These building blocks are used to synthesize complex peptides, including cyclic peptides and those with modified side chains. chemicalbook.inchemimpex.com For instance, Fmoc-Orn(Z)-OH is a useful intermediate in the synthesis of cyclic aminohexapeptides with antifungal properties. chemicalbook.in

Role of Fmoc-L-Orn(Z)-OH within Modern Peptide Synthesis Strategies

The primary role of this compound is to serve as a precisely functionalized component in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.gov This popular synthetic methodology relies on an orthogonal protection scheme, where the temporary Nα-protecting group (Fmoc) can be removed under conditions that leave the permanent side-chain protecting groups and the resin linkage intact. nih.govpeptide.com

The utility of this compound is defined by its two distinct protecting groups:

The Fmoc Group (N-α-protection) : The 9-fluorenylmethyloxycarbonyl group is stable to acids but is readily cleaved by mild bases, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.netmdpi.comrsc.org This allows for the selective deprotection of the α-amino group at each cycle of peptide synthesis, enabling the coupling of the next amino acid in the sequence. rsc.org

The Z Group (N-δ-protection) : The benzyloxycarbonyl group is stable to the mild basic conditions used to remove the Fmoc group. peptide.com It is typically removed by catalytic hydrogenation or strong acidic conditions, such as HBr in acetic acid, which are different from the final cleavage conditions of many standard resins. peptide.com

This orthogonal combination allows for strategic flexibility. The peptide chain can be fully assembled on the solid support using the standard Fmoc SPPS cycles. mdpi.com The Z group on the ornithine side chain remains in place throughout this process. It can be removed either during the final cleavage and global deprotection step, typically with a strong acid cocktail like trifluoroacetic acid (TFA), or in some cases, it can be selectively removed while the peptide is still on the resin to allow for side-chain modification, such as cyclization or branching. peptide.compeptide.com

Table 2: Common Orthogonal Protection Schemes for L-Ornithine in Fmoc SPPS

Compound Name Nα-Protection Nδ-Side Chain Protection Key Features of Side-Chain Group
This compound Fmoc Benzyloxycarbonyl (Z) Stable to base; removed by hydrogenation or strong acid. peptide.com
Fmoc-L-Orn(Boc)-OH Fmoc tert-Butoxycarbonyl (Boc) Stable to base; removed by moderate to strong acids (e.g., TFA). peptide.comsigmaaldrich.com
Fmoc-L-Orn(Aloc)-OH Fmoc Allyloxycarbonyl (Aloc) Stable to acid and base; removed by palladium catalysis. iris-biotech.de
Fmoc-L-Orn(Dde)-OH Fmoc 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) Stable to acid and piperidine; removed by hydrazine. peptide.com
Fmoc-L-Orn(Mtt)-OH Fmoc 4-Methyltrityl (Mtt) Stable to base; removed by very mild acid conditions (e.g., dilute TFA). chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28N2O6 B13384719 Fmoc-L-Orn(Z)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBAKCWBDLHBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc L Orn Z Oh and Its Integration into Peptidic Constructs

Direct Synthesis Routes to Fmoc-L-Orn(Z)-OH

The direct synthesis of this compound involves the selective protection of the α-amino and δ-amino groups of L-ornithine. A common strategy begins with the commercially available Nδ-benzyloxycarbonyl-L-ornithine (H-L-Orn(Z)-OH). The subsequent introduction of the Nα-Fmoc group is typically achieved by reacting H-L-Orn(Z)-OH with a fluorenylmethyloxycarbonylating agent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions. chemimpex.comub.edu The reaction is carefully controlled to ensure selective acylation of the α-amino group.

An alternative approach involves starting with L-ornithine and sequentially introducing the protecting groups. This route requires careful manipulation of reaction conditions to differentiate between the two primary amino groups of ornithine. For instance, the δ-amino group can be selectively protected first due to its higher nucleophilicity under specific pH conditions, followed by the protection of the α-amino group with the Fmoc moiety.

The purification of this compound is crucial to remove any di-Fmoc or unprotected ornithine byproducts. This is typically achieved through recrystallization or chromatography, yielding a product with high purity suitable for peptide synthesis. chemimpex.com

Solution-Phase Peptide Synthesis Utilizing this compound

In solution-phase peptide synthesis (SPPS), this compound serves as a versatile building block for constructing peptide chains. bachem.com The Fmoc group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, typically with piperidine (B6355638), leaving the Z-protected side chain intact. peptide.comub.edu

Segment Condensation Approaches

This compound is particularly useful in segment condensation strategies, where pre-synthesized peptide fragments are coupled together in solution. thieme-connect.de In this approach, a peptide fragment with a C-terminal this compound residue can be deprotected at the N-terminus to expose the α-amino group of the ornithine. This fragment is then coupled with another peptide segment that has a C-terminal activated carboxyl group. The Z group on the ornithine side chain remains stable during these coupling and deprotection steps. google.com This method allows for the efficient synthesis of large peptides by combining smaller, purified fragments.

Macrocyclization in Solution-Phase

The orthogonal nature of the Fmoc and Z protecting groups in this compound is highly advantageous for the synthesis of cyclic peptides in solution. A linear peptide precursor containing an this compound residue can be synthesized and purified. Subsequent removal of the N-terminal Fmoc group and the C-terminal protecting group allows for head-to-tail cyclization. nih.govnih.gov Alternatively, the Z-protected side chain of ornithine can be part of the cyclization strategy. After the construction of the linear peptide, the Z group can be selectively removed by catalytic hydrogenation, and the liberated δ-amino group can be used to form a lactam bridge with a C-terminal carboxylic acid or an activated side chain of another amino acid like aspartic or glutamic acid. peptide.com This approach offers precise control over the cyclization point within the peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This compound is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique where peptides are assembled on a solid support. chemimpex.comnih.gov

General Fmoc/tert-Butyl Strategy Compatibility with this compound

The standard Fmoc/tert-butyl (tBu) SPPS strategy relies on the use of the base-labile Fmoc group for temporary Nα-protection and acid-labile tBu-based groups for permanent side-chain protection. ub.eduresearchgate.net this compound integrates well into this strategy. The Fmoc group is removed at each cycle with a solution of piperidine in a suitable solvent like dimethylformamide (DMF). uci.educsic.es The Z group on the ornithine side chain is stable to these basic conditions.

Crucially, the Z group is also resistant to the final cleavage cocktail, typically strong acids like trifluoroacetic acid (TFA), used to cleave the peptide from the resin and remove the tBu-based side-chain protecting groups. ub.edupeptide.com This allows for the synthesis of a fully deprotected peptide with the exception of the ornithine side chain, which remains protected by the Z group. This protected ornithine can then be selectively deprotected in solution via catalytic hydrogenation, allowing for specific modifications at that position post-synthesis. peptide.com

Table 1: Orthogonality of Protecting Groups in Fmoc/tBu SPPS with this compound

Protecting Group Chemical Name Lability Condition Stability Condition
Fmoc 9-Fluorenylmethoxycarbonyl Piperidine Mild Acid (TFA), Hydrogenolysis
Z Benzyloxycarbonyl Catalytic Hydrogenolysis, Strong Acid (HBr/AcOH) Piperidine, Mild Acid (TFA)

| tBu | tert-Butyl | Strong Acid (TFA) | Piperidine, Hydrogenolysis |

Optimized Coupling Protocols for this compound Residues

The incorporation of this compound into a growing peptide chain during SPPS requires efficient activation of its carboxylic acid group to facilitate amide bond formation. Several coupling reagents have been optimized for this purpose. Commonly used coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and improve efficiency. mdpi.com

More advanced uronium- or phosphonium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly effective for coupling this compound. mdpi.com These reagents, when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), generally provide rapid and high-yield couplings. peptide.com The choice of coupling protocol can be influenced by the specific peptide sequence, particularly if the N-terminal amino acid of the growing chain is sterically hindered.

Table 2: Common Coupling Reagents for this compound in SPPS

Coupling Reagent Additive Base Key Features
DIC/DCC HOBt or Oxyma DIPEA Cost-effective, can lead to byproduct formation.
HATU None DIPEA Highly efficient, low racemization.
HBTU None DIPEA Widely used, very effective.

| PyBOP | None | DIPEA | Particularly useful for sterically hindered couplings. |

Selection of Activating Agents and Additives.

Advanced Solid-Phase Synthetic Techniques

Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has become a powerful tool for accelerating peptide synthesis. nih.gov By using microwave irradiation to heat the reaction mixture, both the deprotection and coupling steps can be significantly shortened. nih.govrsc.org

Benefits: Microwave heating can dramatically reduce synthesis times, often from hours to minutes for a single coupling cycle. luxembourg-bio.comnih.gov It is particularly effective for overcoming problems related to peptide aggregation and for facilitating sterically difficult couplings. luxembourg-bio.comrsc.orgnih.gov This often results in higher purity of the crude peptide product. luxembourg-bio.comrsc.org

Considerations: While highly effective, the conditions for MA-SPPS must be carefully controlled. The elevated temperatures can increase the risk of racemization for sensitive amino acids. researchgate.net Therefore, optimized methods and careful selection of reagents are crucial to harness the speed of microwave synthesis without compromising the integrity of the peptide. nih.gov

Ultrasonication, the application of ultrasound energy, is another technique used to enhance the efficiency of SPPS. hielscher.com The mechanical effects of acoustic cavitation can disrupt aggregation, increase mass transfer to the resin beads, and accelerate reaction rates.

Benefits: Studies have shown that ultrasound-assisted SPPS (US-SPPS) can lead to higher yields, improved peptide purity, and significantly faster synthesis times, without causing racemization. hielscher.comresearchgate.net It has been successfully applied to the synthesis of "difficult sequences" and long peptides. hielscher.commdpi.com An innovative approach, Sustainable Ultrasound-assisted Solid-Phase Peptide Synthesis (SUS-SPPS), has been developed to significantly reduce solvent and reagent usage. nih.gov

Implementation: US-SPPS can be implemented using a common ultrasonic bath, making it an accessible method for many laboratories. researchgate.net The technique has been shown to be compatible with various resin types, including Rink-amide and Wang resins. nih.gov While some studies show dramatic improvements, others have found that for very long peptides, the final outcome may be equivalent to conventional methods, suggesting that the benefits can be sequence-dependent. mdpi.com

Compound Names Table

Abbreviation/Name Full Chemical Name
This compoundN-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(benzyloxycarbonyl)-L-ornithine
Fmoc9-Fluorenylmethyloxycarbonyl
ZBenzyloxycarbonyl
L-Ornithine(S)-2,5-Diaminopentanoic acid
DICN,N'-Diisopropylcarbodiimide
HOBt1-Hydroxybenzotriazole
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526)
DIPEAN,N-Diisopropylethylamine
TFATrifluoroacetic acid
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
HOAt1-Hydroxy-7-azabenzotriazole
NMMN-Methylmorpholine
DCCN,N'-Dicyclohexylcarbodiimide
EDCN-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide
HCTUO-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
TBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
PyAOP(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
OxymaEthyl 2-cyano-2-(hydroxyimino)acetate
Collidine2,4,6-Trimethylpyridine
2-CTC2-Chlorotrityl Chloride
AcOHAcetic Acid
Boc-Orn(Fmoc)-OHN-α-tert-Butoxycarbonyl-N-ε-(9-fluorenylmethyloxycarbonyl)-L-ornithine
Fmoc-Cys(Trt)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine
Fmoc-Ser(tBu)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serine
Fmoc-Arg(Pmc, Pbf)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-N-g-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine or N-α-(9-Fluorenylmethyloxycarbonyl)-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine
Fmoc-His(Trt)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidine
Fmoc-Gly-OPfpN-α-(9-Fluorenylmethyloxycarbonyl)glycine pentafluorophenyl ester
Fmoc-Asp(OtBu)-GlyN-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartyl(β-tert-butyl ester)-glycine
Fmoc-Orn(NVOC)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(6-nitroveratryloxycarbonyl)-L-ornithine

Protecting Group Orthogonality and Deprotection Regimens in Fmoc L Orn Z Oh Chemistry

Functional Role of the Benzyloxycarbonyl (Z) Protecting Group on the Ornithine Side Chain

The benzyloxycarbonyl (Z) group, also known as carboxybenzyl (Cbz), serves as a robust protecting group for the δ-amino function of the ornithine side chain in Fmoc-L-Orn(Z)-OH. masterorganicchemistry.compeptide.com Its primary role is to prevent the nucleophilic δ-amino group from participating in unwanted acylation reactions during peptide chain elongation, which would otherwise lead to the formation of branched peptides. ug.edu.pl

The Z group is categorized as a "permanent" or "semi-permanent" side-chain protecting group within the context of Fmoc-based solid-phase peptide synthesis (SPPS). This classification stems from its stability under the basic conditions required for the removal of the temporary Nα-Fmoc group. peptide.comchempep.com Specifically, the Z group is resistant to the repetitive treatments with piperidine (B6355638) in N,N-dimethylformamide (DMF) used to deprotect the α-amino group for the next coupling step. peptide.comchempep.com

Furthermore, the Z group's stability extends to mild acidic conditions, which allows for its compatibility with other acid-labile protecting groups. researchgate.net However, it is susceptible to cleavage under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid or anhydrous hydrogen fluoride (B91410) (HF), and more commonly, through catalytic hydrogenolysis. masterorganicchemistry.comresearchgate.net This distinct cleavage profile is fundamental to the orthogonal protection strategies discussed in the following sections. In some synthetic schemes, particularly those involving Boc/Bzl strategies, the 2-chlorobenzyloxycarbonyl (Cl-Z) group is preferred over the Z group for ornithine and lysine (B10760008) side-chain protection due to its enhanced resistance to the repetitive trifluoroacetic acid (TFA) treatments used for Boc group removal. ug.edu.pl

Selective Deprotection Methodologies

The success of the orthogonal strategy hinges on the ability to selectively remove each protecting group with high efficiency and without affecting the others. The deprotection of the Nα-Fmoc group and the δ-Z group from the ornithine derivative are achieved through fundamentally different chemical mechanisms.

The Nα-Fmoc group is the temporary protecting group in this system, designed for removal at every cycle of peptide synthesis. peptide.comgenscript.com Its cleavage is a cornerstone of Fmoc-SPPS. chempep.comwikipedia.org

The deprotection is achieved through a base-catalyzed β-elimination mechanism. publish.csiro.autotal-synthesis.com The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring system by a base. nih.govspringernature.com This generates a fluorenyl anion, which is stabilized by the aromaticity of the resulting 14-electron system. total-synthesis.com This anion then undergoes β-elimination, releasing the free α-amino group of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF). peptide.comnih.gov

The most common reagent used for Fmoc deprotection is a solution of piperidine (typically 20-30%) in a polar aprotic solvent like DMF. genscript.comwikipedia.orgspringernature.com Piperidine serves a dual role: it is the base that initiates the deprotection and also acts as a nucleophilic scavenger, trapping the electrophilic DBF byproduct to form a stable adduct. peptide.comspringernature.com This scavenging is crucial to prevent DBF from reacting with the newly liberated, nucleophilic α-amino group of the peptide chain, which would terminate chain elongation. peptide.com

Other bases can also be used, sometimes to address specific issues like slow deprotection in aggregated sequences. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can accelerate Fmoc removal. peptide.compublish.csiro.au However, since DBU itself cannot scavenge the DBF, a small amount of a nucleophilic scavenger like piperidine is often included in the deprotection cocktail. peptide.com In recent years, alternatives to piperidine, such as 4-methylpiperidine (B120128) and piperazine (B1678402), have been explored and implemented to reduce toxicity and circumvent regulations, while generally maintaining high deprotection efficiency. publish.csiro.aunih.gov

Table 2: Common Reagents for Nα-Fmoc Deprotection

Reagent Typical Concentration Solvent Key Characteristics
Piperidine 20-50% DMF Standard reagent; acts as base and scavenger. genscript.comspringernature.com
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 1-5% DMF Strong, non-nucleophilic base; faster deprotection. peptide.compublish.csiro.au Often used with a scavenger.
Piperazine 10% (w/v) DMF/Ethanol Cost-effective and solid alternative to piperidine. publish.csiro.aunih.gov
4-Methylpiperidine 2.5-20% DMF Performs similarly to piperidine with potentially reduced toxicity. publish.csiro.aunih.gov

The benzyloxycarbonyl (Z) group on the ornithine side chain is stable to the basic conditions used for Fmoc removal. ug.edu.plpeptide.com Its cleavage requires distinct, more vigorous conditions, typically applied at the end of the peptide synthesis.

The most common and mildest method for Z-group removal is catalytic hydrogenolysis. masterorganicchemistry.comresearchgate.net This involves treating the protected peptide with hydrogen gas (H₂) in the presence of a palladium catalyst, often palladium on carbon (Pd/C). masterorganicchemistry.com The reaction proceeds at neutral pH and is highly efficient, yielding the deprotected amine, toluene, and carbon dioxide as byproducts. This method is exceptionally clean but is incompatible with peptides containing other reducible functional groups, such as methionine or cysteine (unless protected with a hydrogenolysis-resistant group). total-synthesis.com

Table 3: Methods for Z-Group Cleavage

Method Reagents Conditions Compatibility Issues
Catalytic Hydrogenolysis H₂, Pd/C Neutral pH, room temperature Incompatible with sulfur-containing amino acids (Met, Cys) and other reducible groups. total-synthesis.com
Strong Acidolysis HBr in Acetic Acid, HF, TFMSA Anhydrous, strong acid Harsh conditions; can cause side reactions with sensitive residues if not properly scavenged. ug.edu.pl

On-Resin Selective Deprotection for Side-Chain Modifications

The orthogonality of the Fmoc and Z protecting groups is particularly advantageous for the synthesis of complex peptides that require side-chain modification, such as cyclization, branching, or the attachment of labels while the peptide is still anchored to the solid support. ub.edupeptide.com By using this compound as a building block, the δ-amino group of the ornithine residue can be selectively unmasked on-resin for subsequent chemical transformation. researchgate.net

After the incorporation of this compound into the desired position in the peptide sequence and the removal of the N-terminal Fmoc group of the final amino acid, the peptide remains attached to the resin with its N-terminus free and the ornithine side-chain protected by the Z group. At this stage, the Z group can be selectively removed without affecting the acid-labile resin linker or other acid-labile side-chain protecting groups (like Boc or tBu). peptide.com

The selective on-resin deprotection of the Z group is typically achieved through catalytic transfer hydrogenolysis. peptide.com This method avoids the use of gaseous hydrogen and is more amenable to the conditions of solid-phase synthesis. Reagents such as ammonium (B1175870) acetate (B1210297) in the presence of palladium on carbon can be used to effect the cleavage. peptide.com Once the Z group is removed, the newly liberated δ-amino group of the ornithine side-chain becomes a nucleophilic handle that can be used for various modifications. For instance, it can be acylated by a carboxylic acid, used as a point for peptide chain branching, or reacted with an activated C-terminus of the same peptide to form a head-to-side-chain cyclic peptide. researchgate.netulaval.ca

The following table outlines a general research workflow for the on-resin selective deprotection of the ornithine side-chain and subsequent modification.

StepProcedurePurposeKey Reagents
1Peptide ElongationAssemble the linear peptide sequence on a solid support using Fmoc-SPPS, incorporating this compound at the desired position.Fmoc-amino acids, coupling reagents (e.g., HCTU), 20% Piperidine/DMF.
2Final N-terminal DeprotectionRemove the final Fmoc group to expose the N-terminal α-amino group.20% Piperidine in DMF.
3Selective Side-Chain DeprotectionRemove the Z group from the ornithine side-chain while the peptide is on the resin.Pd/C, hydrogen source (e.g., ammonium acetate, formic acid).
4On-Resin ModificationReact the newly exposed δ-amino group for cyclization, branching, or labeling.Activated carboxylic acids, labels, or other electrophiles.
5Cleavage and Final DeprotectionCleave the modified peptide from the resin and remove any remaining side-chain protecting groups.Trifluoroacetic acid (TFA) with scavengers.

This strategy has been successfully applied in the synthesis of cyclic peptides where an ornithine side-chain is part of the macrocyclic ring structure. researchgate.netulaval.ca The ability to perform selective on-resin deprotection and modification significantly expands the utility of this compound as a versatile building block in the synthesis of structurally diverse and complex peptides.

Challenges and Methodological Advancements in Fmoc L Orn Z Oh Based Syntheses

Prevention and Mitigation of Side Reactions during Peptide Elongation

During the process of extending a peptide chain, several side reactions can occur, compromising the yield and purity of the final product. The following sections address the most common issues encountered in syntheses involving Fmoc-L-Orn(Z)-OH and the strategies to mitigate them.

Racemization, the conversion of a chiral amino acid to a mixture of L- and D-isomers, is a significant concern during peptide synthesis as it can lead to diastereomeric impurities that are often difficult to separate from the desired peptide. The activation of the carboxylic acid group of the incoming amino acid, a prerequisite for amide bond formation, can also lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. spbu.ru

The extent of racemization is influenced by several factors, including the nature of the amino acid, the coupling reagents, the base used, and the reaction temperature. nih.govbachem.com Histidine and cysteine are particularly susceptible to racemization. nih.gov While this compound is not as notoriously prone to racemization as histidine, the general principles for its minimization are still highly relevant.

Key Strategies to Minimize Racemization:

Choice of Coupling Reagents: Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), when used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are effective in suppressing racemization. bachem.comoxymapure.com Phosphonium and aminium/uronium reagents, while efficient, can increase the risk of racemization, especially when a strong base is used. bachem.com For particularly racemization-prone residues like histidine, coupling reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) can be improved by the addition of OxymaPure®. oxymapure.com

Use of Additives: Additives like HOBt and Oxyma act as acylating agents, forming activated esters that react with the amine component, thereby minimizing the lifetime of the racemization-prone oxazolone intermediate. oxymapure.com

Base Selection: The choice of base is critical. Weaker bases like N-methylmorpholine (NMM) or sym-collidine are preferred over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) when there is a significant risk of racemization. bachem.com

Pre-activation Time: Minimizing the pre-activation time of the amino acid before the addition of the N-terminal deprotected peptide can reduce the opportunity for racemization. nih.gov

Temperature Control: Performing the coupling reaction at lower temperatures can also help to reduce the rate of racemization.

A comparative study on the racemization of different Fmoc-amino acids with various coupling reagents highlighted that DIC/Oxyma was one of the mildest combinations. nih.gov For instance, the racemization of Fmoc-L-Cys(Trt)-OH was negligible with DIC/Oxyma, while other reagents led to higher levels of the D-isomer. nih.gov

Table 1: Impact of Coupling Reagents on Racemization of Selected Fmoc-Amino Acids

Fmoc-Amino AcidCoupling Reagent% D-IsomerReference
Fmoc-L-His(Trt)-OHDIC/Oxyma1.8 nih.gov
Fmoc-L-Cys(Trt)-OHDIC/OxymaNegligible nih.gov
Fmoc-L-Ser(tBu)-OHHATU/NMMIncreased nih.gov
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (no pre-activation)1 nih.gov
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8 nih.gov
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3 nih.gov

Aspartimide formation is a major side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when an aspartic acid residue is followed by a sterically unhindered amino acid like glycine, asparagine, or serine. nih.goviris-biotech.de This intramolecular cyclization reaction is catalyzed by the piperidine (B6355638) used for Fmoc deprotection and leads to the formation of a succinimide (B58015) ring. iris-biotech.debiotage.com This can result in a mixture of α- and β-peptides, as well as their D-isomers, which are challenging to purify. nih.gov While this compound itself does not form an aspartimide, peptides containing both ornithine and aspartic acid residues are common, making this a relevant challenge.

Another potential cyclization is the formation of diketopiperazines. This can occur at the dipeptide stage, especially with proline at the C-terminus, leading to cleavage of the peptide from the resin. iris-biotech.de

Strategies to Mitigate Aspartimide Formation:

Modified Deprotection Conditions: Adding HOBt to the piperidine deprotection solution can significantly reduce aspartimide formation. biotage.com However, the explosive nature of anhydrous HOBt necessitates the use of its wetted form, which introduces water. biotage.com A weaker base like piperazine (B1678402) can also be used for Fmoc removal to suppress this side reaction. biotage.com The addition of small amounts of organic acids to the piperidine solution has also been shown to be effective. peptide.com

Sterically Hindered Side-Chain Protecting Groups: Using bulky protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe) or other trialkyl-methyl esters, can sterically hinder the formation of the succinimide ring. biotage.comiris-biotech.de

Backbone Protection: Protecting the amide nitrogen of the peptide bond following the aspartic acid residue with a group like 2,4-dimethoxybenzyl (Dmb) can completely prevent aspartimide formation. iris-biotech.denih.gov This is often achieved by using pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.de

Novel Protecting Groups: The use of cyanosulfurylides (CSY) to protect the carboxylic acid side chain of aspartic acid via a stable C-C bond has been shown to completely suppress aspartimide formation. nih.gov

Diketopiperazine formation can be minimized by using pre-formed dipeptide building blocks or by replacing piperidine with a non-nucleophilic base like tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF) for Fmoc deprotection. iris-biotech.de

Minimizing Racemization during Coupling of this compound and Subsequent Residues.

Impurity Profiles and Purity Enhancement Strategies

The purity of the final peptide is directly dependent on the purity of the starting materials and the efficiency of each step in the synthesis. Impurities in the Fmoc-amino acid building blocks can lead to the formation of deletion or insertion sequences in the final peptide.

During the synthesis of Fmoc-amino acids, several side reactions can lead to the formation of impurities. nih.gov The use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) can result in the formation of Fmoc-dipeptide impurities (Fmoc-Xaa-Xaa-OH). nih.gov When 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu) is used, a Lossen-type rearrangement can occur, leading to the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH impurities. nih.govresearchgate.net These impurities, if present in the this compound starting material, will be incorporated into the growing peptide chain. nih.gov

Strategies for Control:

High-Purity Starting Materials: Utilizing Fmoc-amino acids with a high purity (≥99%) and with quantified levels of amino acid-related impurities is crucial.

Optimized Synthesis of Fmoc-Amino Acids: The use of alternative reagents for the introduction of the Fmoc group, such as Fmoc-oximes, has been shown to produce Fmoc-amino acids with no detectable traces of dipeptide or β-alanine impurities. researchgate.net

Rigorous Quality Control: Employing highly optimized HPLC methods that can separate these predictable impurities from the main product is essential for quality control of the Fmoc-amino acid building blocks.

Trace amounts of acetic acid in Fmoc-amino acid reagents can have a significant impact on peptide synthesis. Acetic acid is highly reactive and will be coupled to the N-terminus of the growing peptide chain, leading to chain termination and the formation of N-acetylated peptide impurities.

Free amino acids in the Fmoc-protected starting material can lead to the insertion of multiple copies of that amino acid into the peptide chain. It can also promote the autocatalytic cleavage of the Fmoc group during storage.

Purity Enhancement Strategies:

Strict Specification for Contaminants: Sourcing Fmoc-amino acids with very low acetate (B1210297) content (e.g., ≤ 0.02%) and free amine content (e.g., ≤ 0.2%) is critical for minimizing these side reactions.

Quantitative Analysis: Utilizing quantitative methods like gas chromatography (GC) to determine the free amino acid content is more accurate than semi-quantitative methods like TLC.

Table 2: Common Impurities in Fmoc-Amino Acids and Their Impact

ImpuritySource of FormationImpact on Peptide SynthesisMitigation StrategyReference
Fmoc-dipeptideUse of Fmoc-ClInsertion of an extra amino acidUse of high-purity Fmoc-amino acids, alternative Fmoc reagents nih.gov
Fmoc-β-Ala-OH, Fmoc-β-Ala-Xaa-OHUse of Fmoc-OSuInsertion of β-alanineUse of high-purity Fmoc-amino acids, alternative Fmoc reagents nih.govresearchgate.net
Acetic AcidContaminationN-terminal acetylation (chain termination)Use of Fmoc-amino acids with low acetate content
Free Amino AcidIncomplete Fmoc protectionInsertion of multiple amino acid copiesUse of Fmoc-amino acids with low free amine content

Control of Dipeptide and β-Alanine Impurities.

Analytical Methodologies for Synthesis Monitoring and Product Characterization

Robust analytical methods are indispensable for monitoring the progress of peptide synthesis and for the characterization of the final product.

In-process Monitoring:

Kaiser Test: A qualitative colorimetric test used to detect the presence of free primary amines on the solid support. A positive result (blue color) after a coupling step indicates an incomplete reaction, while a negative result (yellow) after Fmoc deprotection indicates incomplete removal of the Fmoc group.

HPLC: High-performance liquid chromatography is used to monitor the progress of the synthesis by analyzing a small, cleaved portion of the resin-bound peptide at various stages. uci.edu This allows for the early detection of any issues.

Final Product Characterization:

HPLC: Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing the purity of the final peptide. marquette.edu Gradient elution with solvents like acetonitrile (B52724) and water, often with additives like trifluoroacetic acid (TFA) or formic acid, is typically used. marquette.edudokumen.pub

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the desired peptide. marquette.eduub.edu High-resolution mass spectrometry provides a more accurate mass determination.

NMR Spectroscopy: Nuclear magnetic resonance (¹H NMR and ¹³C NMR) can be used to confirm the structure of the peptide, although its application can be limited by the complexity and size of the molecule. marquette.edu

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the purified peptide, confirming that the correct ratios of amino acids are present.

The combination of these analytical techniques provides a comprehensive characterization of the synthetic peptide, ensuring its identity, purity, and structural integrity. researchgate.net

UV-Spectroscopic Monitoring of Fmoc Deprotection

The deprotection of the Nα-Fmoc group is a critical step in solid-phase peptide synthesis (SPPS) and is typically achieved using a solution of piperidine in a suitable solvent like dimethylformamide (DMF). wikipedia.orgmdpi.com A significant advantage of the Fmoc protecting group is the ability to monitor its removal in real-time using UV-spectroscopy. wikipedia.orgscholaris.camit.edu The cleavage of the Fmoc group releases dibenzofulvene (DBF), which subsequently reacts with piperidine to form a piperidine-dibenzofulvene adduct. This adduct possesses a strong UV chromophore, allowing for the quantitative determination of the released Fmoc group by measuring the absorbance of the solution. wikipedia.orgtec5usa.com

This online monitoring is frequently employed in automated peptide synthesizers to ensure that the deprotection step has gone to completion before proceeding to the next coupling cycle. tec5usa.comnih.gov By tracking the UV absorbance at a specific wavelength, typically around 301 nm, the reaction's progress can be followed until a stable baseline is achieved, indicating the complete removal of the Fmoc group. scholaris.ca This method provides a non-invasive and highly efficient means of process control in Fmoc-based peptide synthesis.

Table 1: UV-Spectroscopic Monitoring Parameters

Parameter Value/Description Reference
Monitored Species Piperidine-dibenzofulvene adduct wikipedia.org
Typical Wavelength ~301 nm scholaris.ca
Deprotection Reagent 20% Piperidine in DMF mdpi.com
Application Real-time monitoring of Fmoc deprotection in SPPS tec5usa.comnih.gov

Application of Kaiser Test for Reaction Completion

Following the coupling of the subsequent Fmoc-protected amino acid to the newly liberated N-terminal ornithine, it is crucial to confirm the completion of the acylation reaction. The Kaiser test, a sensitive qualitative assay for the detection of primary amines, is widely used for this purpose in SPPS. mdpi.compeptide.comcsic.es The test relies on the reaction of ninhydrin (B49086) with the free primary amine of the unreacted amino acid on the solid support. A positive result, indicated by the development of an intense blue color, signifies the presence of unreacted amine and thus an incomplete coupling reaction. peptide.comcsic.es Conversely, a negative result (the resin remains colorless or turns yellow/brown) indicates that the coupling is complete.

The Kaiser test is performed on a small sample of the resin beads after the coupling step. mdpi.com It is a rapid and reliable method to guide the synthetic process, prompting the chemist to repeat the coupling step if necessary, thereby preventing the formation of deletion peptides. peptide.com However, it is important to note that the Kaiser test is not suitable for detecting secondary amines, such as proline, and can sometimes yield false positives if heated excessively, which can cause premature Fmoc-group removal. peptide.comcsic.es

Table 2: Kaiser Test Interpretation

Observation Interpretation Action Reference
Intense Blue Color Incomplete coupling (free primary amine present) Repeat coupling step peptide.comcsic.es
Colorless/Yellow-Brown Complete coupling (no free primary amine) Proceed to Fmoc deprotection mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing the purity of the final peptide product containing this compound. capotchem.cnrsc.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating the target peptide from impurities based on differences in hydrophobicity. rsc.org The purity of this compound itself is often specified by manufacturers to be ≥98% as determined by HPLC. capotchem.cn

During peptide synthesis, incomplete reactions or side reactions can lead to a heterogeneous mixture of peptides, including deletion sequences (missing one or more amino acids) and truncated sequences. RP-HPLC can effectively resolve these impurities from the desired full-length peptide. The crude peptide, after cleavage from the solid support and removal of side-chain protecting groups, is dissolved in an appropriate solvent and injected into the HPLC system. rsc.org A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the peptides from a C18 or C8 column. rsc.org The eluting peptides are detected by UV absorbance, typically at 214 nm and 280 nm. The percentage purity is calculated by integrating the peak area of the main product and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Purity Specifications for Fmoc-Amino Acids

Compound Purity Specification (by HPLC) Reference
This compound ≥98% capotchem.cn
Fmoc-Orn(Boc)-OH ≥98.0% sigmaaldrich.com
Fmoc-L-Orn(Aloc)-OH min. 99% iris-biotech.de
Fmoc-L-Orn(N3)-OH min. 98% iris-biotech.de

Enantiomeric Purity Determination

Maintaining the stereochemical integrity of the amino acid residues is paramount in peptide synthesis, as racemization can lead to diastereomeric impurities that may have altered biological activity. The enantiomeric purity of the starting material, this compound, and the final peptide must be rigorously controlled. While manufacturers often guarantee a high enantiomeric purity for the building blocks (e.g., ≥99.5% or ≥99.9%), the harsh conditions of peptide synthesis, particularly during activation and coupling, can potentially induce racemization. sigmaaldrich.comiris-biotech.deiris-biotech.de

The determination of enantiomeric purity is often achieved using chiral chromatography techniques, such as chiral HPLC. benthamopen.com This involves using a chiral stationary phase that can differentiate between the L- and D-enantiomers of the amino acid or peptide. Alternatively, the amino acid or peptide can be derivatized with a chiral reagent to form diastereomers, which can then be separated and quantified using standard RP-HPLC. Analysis of the crude product by chiral HPLC can confirm that the reduction sequence or the coupling process did not cause significant racemization. benthamopen.com For instance, studies have shown that it is possible to achieve amino alcohols with >99% enantiomeric excess (ee) from Fmoc-protected amino acids, confirming the retention of optical purity. benthamopen.com

Table 4: Enantiomeric Purity of Related Fmoc-Ornithine Derivatives

Compound Enantiomeric Purity Reference
Fmoc-Orn(Boc)-OH ≥99.5% (a/a) sigmaaldrich.com
Fmoc-L-Orn(Aloc)-OH min. 99.9% iris-biotech.de
Fmoc-L-Orn(N3)-OH min. 99.9% iris-biotech.de

Advanced Applications of Fmoc L Orn Z Oh in the Synthesis of Complex Peptidic Architectures

Design and Synthesis of Cyclic Peptides and Peptidomimetics through Ornithine Residues

The incorporation of ornithine residues, facilitated by the use of Fmoc-L-Orn(Z)-OH, is a cornerstone in the synthesis of cyclic peptides. Cyclization can significantly enhance the metabolic stability, receptor affinity, and bioavailability of peptides by constraining their conformation.

Head-to-tail cyclization involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxyl group of a linear peptide precursor. sb-peptide.com While this can be performed in solution, on-resin cyclization is often preferred to minimize intermolecular side reactions. peptide.com In this approach, the linear peptide is assembled on a solid support, and the final cyclization step is carried out before cleavage from the resin. researchgate.net

This compound can be incorporated into the linear sequence like any other amino acid. The δ-amino group, protected by the Z group, remains intact throughout the synthesis. After the assembly of the linear peptide, the N-terminal Fmoc group is removed, and the C-terminal is activated to react with the newly freed α-amino group, forming the cyclic backbone. The Z group on the ornithine side chain is typically removed during the final cleavage and deprotection step. This strategy has been employed in the synthesis of various biologically active cyclic peptides, including analogs of gramicidin (B1672133) S and tyrocidin A. universiteitleiden.nl

Table 1: Comparison of Head-to-Tail Cyclization Strategies

StrategyDescriptionAdvantagesDisadvantagesKey Role of Ornithine Protecting Groups
Solution-Phase Cyclization The linear peptide is cleaved from the resin and then cyclized in a dilute solution.Can be used for peptides that are difficult to cyclize on-resin.Prone to oligomerization and requires high dilution, which can be inefficient.The Z group on the ornithine side chain must be stable during cleavage and subsequent solution-phase reactions.
On-Resin Cyclization The linear peptide is cyclized while still attached to the solid support, typically via a side-chain anchoring strategy. researchgate.netMinimizes intermolecular reactions, leading to higher yields of the desired cyclic monomer. peptide.comThe choice of resin and anchoring strategy is critical for successful cyclization.Orthogonal protecting groups on the ornithine side chain are crucial for selective deprotection and on-resin manipulation.

Side-chain to side-chain cyclization offers a powerful method to create peptides with constrained conformations and diverse topologies. researchgate.net This typically involves forming a lactam bridge between the side chain of an amino acid with an amino group (like ornithine or lysine) and an amino acid with a carboxyl group (like aspartic acid or glutamic acid). sb-peptide.comthieme-connect.de

The use of this compound in conjunction with an orthogonally protected acidic amino acid, such as Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH, is a common strategy. peptide.com The linear peptide is assembled using standard Fmoc solid-phase peptide synthesis (SPPS). Following the completion of the linear sequence, the allyl (All) protecting group on the acidic residue's side chain is selectively removed using a palladium catalyst. Subsequently, the Z group on the ornithine side chain is removed, and the liberated amino and carboxyl groups are coupled on the resin to form the cyclic structure. researchgate.net This method allows for precise control over the ring size and the orientation of the side chains, which is critical for biological activity. researchgate.net

Head-to-Tail Cyclization Strategies.

Construction of Branched Peptides and Multiple Antigenic Peptides (MAPs)

Branched peptides are valuable constructs in various biomedical applications, including drug delivery and immunology. Multiple Antigenic Peptides (MAPs) are a specific type of branched peptide used to elicit a strong immune response without the need for a carrier protein. peptide.comnih.gov These structures typically consist of a core matrix, often composed of lysine (B10760008) or ornithine residues, onto which multiple copies of an antigenic peptide are synthesized. peptide.com

This compound, or more commonly, orthogonally protected ornithine derivatives like Fmoc-L-Orn(Boc)-OH, are instrumental in the stepwise synthesis of MAPs. biotage.com The synthesis begins with a core matrix resin. At each branching point, an ornithine derivative with orthogonal protection on its α- and δ-amino groups is introduced. This allows for the selective deprotection of one amino group for the elongation of one peptide branch, while the other remains protected. This process is repeated to build a dendritic structure with multiple peptide chains. biotage.com

Table 2: Key Ornithine Derivatives in Branched Peptide Synthesis

Derivativeα-Amino Protectionδ-Amino ProtectionApplication
Fmoc-L-Orn(Boc)-OH FmocBocCommonly used in Fmoc SPPS for creating branched structures. The Boc group is stable to piperidine (B6355638) but removed by TFA.
Dde-L-Orn(Fmoc)-OH DdeFmocAllows for orthogonal deprotection schemes where the Dde group can be removed with hydrazine, leaving the Fmoc group intact. biotage.com
Fmoc-L-Orn(Mtt)-OH FmocMttThe Mtt group can be selectively removed under mildly acidic conditions, orthogonal to both Fmoc and Boc groups. nih.gov

Incorporation into Non-Natural Amino Acid Derivatives for Functional Diversification

The side chain of ornithine serves as a versatile handle for the synthesis of a wide array of non-natural amino acid derivatives, thereby expanding the chemical space of peptides. cpcscientific.comresearchgate.net By modifying the δ-amino group of ornithine, novel functionalities can be introduced to tailor the peptide's properties. synthetikaeu.com

One common approach involves the on-resin modification of an ornithine residue after its incorporation into a peptide sequence. biotage.com For instance, after selective deprotection of the ornithine side chain, it can be acylated, alkylated, or coupled with various chemical moieties to introduce new functional groups. ingentaconnect.com This allows for the creation of peptidomimetics with enhanced stability, altered charge, or the ability to participate in specific molecular interactions. nih.gov The conversion of ornithine to arginine post-synthesis is another example, which can be advantageous in cases where the direct coupling of arginine is inefficient. acs.org

Facilitating Post-Synthetic Modifications and Bioconjugation

The δ-amino group of the ornithine side chain is a prime site for post-synthetic modifications and bioconjugation, enabling the attachment of reporter molecules, drugs, or other payloads to a peptide. synthetikaeu.comcellmosaic.com

Site-specific derivatization relies on the orthogonal protection strategy afforded by building blocks like this compound. peptide.com Once the peptide is synthesized, the Z group on a specific ornithine residue can be selectively removed, exposing the δ-amino group for modification. This nucleophilic amine can then be reacted with a variety of electrophilic reagents to introduce desired functionalities. ingentaconnect.com

This strategy has been used to attach:

Fluorophores and Quenchers: For studying peptide conformation, binding, and localization. ingentaconnect.com

Biotin: For affinity purification and detection.

Chelating Agents: For radiolabeling in imaging or therapeutic applications.

Cross-linking Agents: To study protein-protein interactions. ingentaconnect.com

The ability to perform these modifications at a specific site ensures a homogeneous product, which is crucial for reliable biological and pharmacological studies. cellmosaic.com The enzymatic conversion of arginine to ornithine by peptide arginases also represents a novel biological route for introducing a site for modification. nih.govresearchgate.net

Introduction of Azide (B81097) and Other Bioorthogonal Handles

The field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, relies on the incorporation of non-native functional groups, or "handles," into biomolecules. The azide moiety is one of the most widely used bioorthogonal handles due to its small size, metabolic stability, and specific reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and strain-promoted azide-alkyne cycloaddition (SPAAC). carlroth.comnih.gov

While this compound does not inherently contain an azide group, its ornithine scaffold is an ideal platform for introducing such handles site-specifically into a peptide sequence during solid-phase peptide synthesis (SPPS). The orthogonal nature of the Z group is key to this application. Following the assembly of the peptide chain, the Z group on a specific ornithine residue can be selectively removed via catalytic hydrogenation, leaving the rest of the peptide, including other acid-labile side-chain protecting groups (e.g., Boc, tBu), intact. The newly liberated delta-amine of the ornithine residue can then be acylated with a reagent carrying the azide group, such as azidoacetic acid, or converted to the azide directly.

This strategy leads to the creation of peptide derivatives like Fmoc-L-Orn(N₃)-OH, which are tailored building blocks for incorporating azide "handles" directly during synthesis. carlroth.com These azide-functionalized peptides can be subsequently conjugated to alkyne-modified molecules, including fluorescent dyes, imaging agents, drug payloads, or polymers, enabling advanced applications in proteomics, drug delivery, and materials science. google.com The ability to use the this compound precursor allows for flexibility in the timing and method of bioorthogonal handle introduction.

Bioorthogonal HandleIntroduction Method via Ornithine ScaffoldKey Reaction
Azide Selective deprotection of the Z group on the Orn side chain, followed by reaction with an azide-containing reagent.Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alkyne Similar to azide introduction, but using an alkyne-containing acylating agent.Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Tetrazine The liberated amine can be modified with a linker attached to a tetrazine moiety.Inverse-Electron-Demand Diels-Alder

Contributions to the Synthesis of Biologically Active Peptides

Synthesis of Amphiphilic Marine Siderophores

Siderophores are low-molecular-weight, high-affinity iron(III)-chelating compounds secreted by microorganisms to scavenge for iron, an essential element, from the environment. researchgate.netblogspot.com Amphiphilic marine siderophores, such as the amphibactins and moanachelins, are characterized by a hydrophilic peptidic headgroup responsible for iron chelation, attached to a lipophilic fatty acid tail. researchgate.netresearchgate.net A key structural feature of many of these siderophores is the presence of N-δ-hydroxy-N-δ-acetyl-L-ornithine residues, which form the hydroxamate groups that directly bind to iron(III). researchgate.netrsc.org

The total synthesis of these complex natural products relies heavily on Fmoc-based SPPS and the use of specialized, orthogonally protected ornithine building blocks. researchgate.netresearchgate.net this compound is a valuable precursor in the preparation of the required synthetic intermediates. For instance, the building block N-α-Fmoc-N-δ-acetyl-N-δ-benzyloxy-L-ornithine is perfectly suited for siderophore synthesis. iris-biotech.dersc.org The Z group (benzyloxycarbonyl) in this compound can be readily converted to a benzyloxy (OBn) group, which serves as a stable protecting group for the hydroxylamine (B1172632) function during peptide synthesis.

In a typical synthetic strategy, a building block like Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzoyloxy)-ornithine [Fmoc-Orn(Ac,OBz)-OH] is prepared and incorporated into the peptide sequence on a solid support. researchgate.netrsc.org The benzoyl (Bz) group can be removed on-resin to unmask the hydroxyl group just before the final cleavage of the peptide from the resin. researchgate.net This approach has been successfully used in the first total solid-phase syntheses of amphibactin-T and moanachelin ala-B. researchgate.netblogspot.com The use of an Fmoc-protected ornithine derivative is critical for assembling the peptide backbone and ensuring that the complex side-chain modifications required for iron chelation can be performed without unwanted side reactions.

Marine SiderophoreKey Ornithine-Derived MoietySynthetic Precursor Example
Amphibactin-T N-δ-hydroxy-N-δ-acetyl-ornithineFmoc-L-Orn(Ac,OBz)-OH researchgate.netrsc.org
Moanachelin ala-B N-δ-hydroxy-N-δ-acetyl-ornithineFmoc-L-Orn(Ac,OBz)-OH researchgate.netrsc.org
Coelichelins L-δ-N-hydroxyornithineN/A
Vicibactin N5-hydroxy-N5-((R)-3-hydroxybutyryl)-ornithineN/A

Development of Antimicrobial Peptide Analogs

Antimicrobial peptides (AMPs) are a class of host defense peptides that exhibit broad-spectrum activity against bacteria, fungi, and viruses. A common feature of many AMPs is a net positive charge and an amphipathic structure, which facilitates their interaction with and disruption of microbial membranes. The non-proteinogenic amino acid L-ornithine is frequently incorporated into synthetic AMP analogs to enhance their therapeutic properties. researchgate.netfrontiersin.org The shorter side chain of ornithine compared to lysine can subtly alter the peptide's structure and amphipathicity, while its positive charge at physiological pH is crucial for antimicrobial activity. Furthermore, the inclusion of unnatural amino acids like ornithine can confer increased resistance to proteolytic degradation, prolonging the peptide's half-life. researchgate.net

Researchers have synthesized numerous AMP analogs by replacing lysine residues with ornithine or by adding ornithine to the sequence. For example, analogs of aurein (B1252700) 1.2, a peptide from Australian tree frogs, have been synthesized with ornithine substitutions, leading to compounds with potent antimicrobial and anticancer activities. researchgate.netmdpi.com Similarly, ornithine has been incorporated into analogs of lacticin 481 and temporin A to create peptides with improved stability and activity profiles. nih.govnih.govnih.gov The use of this compound, or other similarly protected ornithine derivatives like Fmoc-L-Orn(Boc)-OH, is a cornerstone of these synthetic efforts, enabling the precise placement of this critical non-proteinogenic residue. mdpi.comnih.govacs.org

AMP Parent PeptideModification with OrnithineResulting Property
Aurein 1.2 Replacement of Lys at position 8 with Orn. mdpi.comPotent antimicrobial activity against Gram-positive and Gram-negative bacteria. mdpi.com
Laterocidine Linearized analogs synthesized using Fmoc-d-Orn(Boc)-OH and Fmoc-l-Orn(Boc)-OH. acs.orgRetained full antibacterial activity compared to the cyclic parent compound. acs.org
Temporin A Replacement of Lys at position 7 with Orn. nih.govAltered activity profile against various microorganisms. nih.gov
Lacticin 481 Biosynthetic incorporation of ornithine at various positions. nih.govCreation of active analogs with modified structures. nih.gov

Peptidoglycan Mimics and Related Conjugates

Peptidoglycan (PGN) is a major component of the bacterial cell wall, composed of glycan strands cross-linked by short peptide stems. uga.edu Synthetic PGN fragments and mimics are invaluable tools for studying the bacterial cell wall, investigating the mechanisms of antibiotics, and probing the host's innate immune response, which recognizes PGN through pattern recognition receptors like NOD proteins. uga.edunih.gov

The synthesis of PGN mimics often requires the construction of branched peptide structures that replicate the complex connectivity of the native polymer. Orthogonally protected amino acids are indispensable for creating these branches. Ornithine, with its side-chain amine, can serve as a branching point. A building block like Dde-L-Orn(Fmoc)-OH, where the alpha-amine is protected by the base-labile Dde group and the side-chain amine by the also base-labile but orthogonally removed Fmoc group, has been used to synthesize branched PGN mimics. biotage.com

While Dde/Fmoc protection is one strategy, the principle extends to other orthogonal pairs, such as the Fmoc/Z protection scheme of this compound. In a synthetic route, the peptide backbone could be extended from the alpha-amine (after Fmoc removal). Then, at a desired point, the side-chain Z group could be selectively removed by hydrogenation, and a second peptide chain could be grown from the newly available delta-amine, creating a branched structure. This precise control over which amine is deprotected and elongated is crucial for building the defined, complex architectures of PGN mimics. biotage.com These synthetic mimics allow researchers to systematically study structure-activity relationships, for example, by varying the amino acids at specific positions to understand their importance for binding to immune receptors. uga.edu

Q & A

Q. What are the critical steps for synthesizing Fmoc-L-Orn(Z)-OH, and how can coupling efficiency be optimized?

  • Methodological Answer : this compound is synthesized using a coupling reaction between Fmoc-protected ornithine and a benzyloxycarbonyl (Z) group. Key steps include:

Activation : Use carbodiimide-based coupling agents (e.g., EDCI) with additives like HOAt to enhance reaction efficiency. For example, EDCI/HOAt achieves ~82% yield in analogous ornithine derivatives .

Protection : The Z group is introduced at the δ-amino position via benzyloxycarbonyl chloride under basic conditions (pH 8–9).

Purification : Column chromatography or recrystallization is used to isolate the product, with purity typically >95% .

  • Optimization Tip : Pre-activate the carboxyl group of the amino acid before coupling to minimize racemization.

Q. How do orthogonal protection strategies for this compound enable selective deprotection in peptide synthesis?

  • Methodological Answer : The Z group (benzyloxycarbonyl) is acid-labile, while the Fmoc group is base-labile. This orthogonality allows:
  • Deprotection of Fmoc : Use 20% piperidine in DMF for 10–15 minutes to remove Fmoc without affecting the Z group .
  • Deprotection of Z : Apply TFA (trifluoroacetic acid) with scavengers like triisopropylsilane (TIS) to cleave the Z group selectively .
    This strategy is critical for synthesizing branched peptides or siderophores requiring sequential modifications .

Advanced Research Questions

Q. What challenges arise in incorporating this compound into cyclic peptides, and how can they be addressed?

  • Methodological Answer : Cyclic peptide synthesis requires precise control over side-chain reactivity. Challenges include:
  • Steric Hindrance : The bulky Z group may impede cyclization. Use microwave-assisted synthesis (50–60°C) to enhance reaction kinetics .
  • Side Reactions : Protect the δ-amino group with Z to prevent undesired crosslinking. Post-cyclization, remove Z with TFA/TIS (95:5 v/v) for 2 hours .
  • Case Study : Linear precursors containing this compound were cyclized using HATU/DIPEA in DMF, achieving >90% conversion for siderophore mimics .

Q. How does this compound contribute to siderophore mimicry, and what experimental data validate its iron-binding efficacy?

  • Methodological Answer : The Z-protected δ-amino group can be converted to hydroxamate post-deprotection, enabling Fe(III) chelation. Key validations include:
  • UV-Vis Spectroscopy : Monitor absorbance at 450 nm (characteristic of Fe-hydroxamate complexes).
  • Competitive Binding Assays : Compare iron uptake in E. coli strains (e.g., ΔfhuE mutants) to confirm receptor-specific transport .
  • Table : Iron Binding Affinity of Siderophore Analogs
CompoundKd (Fe³⁺, nM)Reference
Ferrichrome (natural)10⁻²⁰
Orn(Z)-OH derivative10⁻¹⁶

Q. What side reactions occur during solid-phase synthesis using this compound, and how are they mitigated?

  • Methodological Answer : Common side reactions include:
  • Z Group Premature Cleavage : Caused by residual acids in solvents. Pre-treat resins with 1% TFA to neutralize basic residues .
  • Racemization : Minimize by using HOAt as an additive and maintaining reactions at 0–4°C during coupling .
  • Resin Swelling Issues : Use DCM/DMF (1:1) mixtures to improve solvation of hydrophobic Z-protected residues .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for this compound coupling: How to reconcile conflicting data?

  • Analysis : Yields vary due to:
  • Catalyst Ratios : EDCI/HOAt (1:1) vs. HATU/DIPEA (2:2) may alter efficiency (82% vs. 94%) .
  • Solvent Choice : DMF vs. NMP (N-methylpyrrolidone) affects reaction kinetics.
  • Resolution : Standardize conditions (e.g., 0.1 M HATU in DMF, 25°C) for cross-study comparisons .

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